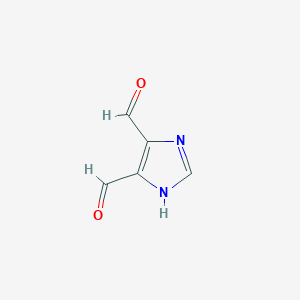

1H-imidazole-4,5-dicarbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4N2O2 |

|---|---|

Molecular Weight |

124.10 g/mol |

IUPAC Name |

1H-imidazole-4,5-dicarbaldehyde |

InChI |

InChI=1S/C5H4N2O2/c8-1-4-5(2-9)7-3-6-4/h1-3H,(H,6,7) |

InChI Key |

MQTWXDGRICWYJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)C=O)C=O |

Origin of Product |

United States |

Reactivity Profiles and Transformational Chemistry of 1h Imidazole 4,5 Dicarbaldehyde

Aldehyde Group Reactivity in Organic Transformations

The two aldehyde groups at the 4 and 5 positions of the imidazole (B134444) ring are the primary sites of reactivity in many organic transformations. Their electrophilic nature makes them susceptible to attack by a wide range of nucleophiles, and they can readily participate in oxidation, reduction, and condensation reactions.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde groups renders the carbonyl carbon electrophilic and thus a prime target for nucleophiles. numberanalytics.comncert.nic.in This fundamental reaction proceeds through the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The general reactivity of aldehydes in nucleophilic addition is greater than that of ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.inlibretexts.org In the case of 1H-imidazole-4,5-dicarbaldehyde, the presence of the electron-withdrawing imidazole ring is expected to enhance the electrophilicity of the carbonyl carbons, though resonance effects from the aromatic ring can sometimes temper this reactivity compared to simple aliphatic aldehydes. libretexts.org

Common nucleophiles that can add to the aldehyde groups include:

Hydroxide (B78521) Ion (OH⁻): Addition of water, often catalyzed by acid or base, leads to the formation of geminal diols (hydrates). numberanalytics.com

Cyanide Ion (CN⁻): This reaction generates cyanohydrins, which are valuable synthetic intermediates. numberanalytics.com

Grignard Reagents (R-MgX): Addition of Grignard reagents results in the formation of secondary alcohols upon workup. numberanalytics.comyoutube.com

Hydride Ions (H⁻): Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion to the carbonyl carbon, leading to the formation of primary alcohols. ncert.nic.inmasterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions on Aromatic Aldehydes

| Nucleophile | Reagent Example | Product Type | Reference |

| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol | ncert.nic.inmasterorganicchemistry.com |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol | numberanalytics.comyoutube.com |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin | numberanalytics.comncert.nic.in |

Oxidation and Reduction Pathways

The aldehyde functional groups of this compound can be readily oxidized or reduced to yield other important functional groups.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. ncert.nic.in This transformation is a key step in the synthesis of imidazole-4,5-dicarboxylic acid from the corresponding dicarbaldehyde. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), and even milder reagents. nih.gov The oxidation of heterocyclic aldehydes to their corresponding carboxylic acids has been demonstrated using various methods, including microbial oxidation. nih.gov For instance, strains of Acetobacter and Serratia have been used to convert isophthalaldehyde (B49619) and other dicarbaldehydes into their corresponding formylcarboxylic acids. nih.gov

Reduction: The reduction of the aldehyde groups leads to the formation of the corresponding diol, 1H-imidazole-4,5-dimethanol. This can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones. ncert.nic.inmasterorganicchemistry.comresearchgate.net For example, benzaldehyde (B42025) and its derivatives can be efficiently reduced to their corresponding alcohols using NaBH₄. acs.orgugm.ac.id More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed. ncert.nic.in

Table 2: Common Oxidation and Reduction Reactions of Aromatic Aldehydes

| Transformation | Reagent(s) | Product Functional Group | Reference |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | nih.gov |

| Oxidation | Acetobacter rancens | Carboxylic Acid | nih.gov |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | masterorganicchemistry.comresearchgate.netugm.ac.id |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | ncert.nic.in |

Condensation Reactions with Amino Compounds and Active Methylene (B1212753) Groups

The aldehyde groups of this compound readily undergo condensation reactions, which are crucial for the construction of larger, more complex molecules.

Condensation with Amino Compounds: Aldehydes react with primary amines to form Schiff bases (imines) and with secondary amines to form enamines. youtube.com These reactions are often reversible and can be catalyzed by acid. ncert.nic.in The bifunctional nature of this compound allows for the formation of polymers or macrocycles when reacted with diamines. wikipedia.org For example, isophthalaldehyde, a structural analog, reacts with di- or triamines to form polymers and covalent organic frameworks. wikipedia.org

Condensation with Active Methylene Groups: The Knoevenagel condensation is a key carbon-carbon bond-forming reaction where an aldehyde reacts with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgorganicreactions.org This reaction is typically catalyzed by a weak base. wikipedia.org A variety of active methylene compounds can be used, such as malononitrile (B47326) and cyanoacetic esters. iaea.orgresearchgate.net The reaction of isophthalaldehyde and terephthalaldehyde (B141574) with active methylene compounds like malononitrile and dialkyl malonates has been studied to determine optimal reaction conditions. iaea.org

Table 3: Condensation Reactions of Aromatic Dialdehydes

| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Reference |

| Schiff Base Formation | Primary Amine | Acid catalyst | Diimine | ncert.nic.inwikipedia.org |

| Knoevenagel Condensation | Malononitrile | Piperidine | α,β-Unsaturated nitrile | wikipedia.orgiaea.org |

| Knoevenagel Condensation | Diethyl Malonate | Base | α,β-Unsaturated ester | iaea.org |

Imidazole Ring Functionalization and Derivatization

Beyond the reactivity of the aldehyde groups, the imidazole ring itself can be a site for further chemical modification, primarily through substitution at the nitrogen atoms.

N-Substitution Strategies and Regioselectivity

The imidazole ring of this compound possesses two nitrogen atoms, and substitution at these positions can lead to different regioisomers. The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by several factors, including the electronic nature of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions. otago.ac.nz

In the case of 4,5-disubstituted imidazoles, the two nitrogen atoms are chemically equivalent in the neutral molecule due to tautomerism. However, the presence of substituents can influence the position of alkylation. Electron-withdrawing groups, such as the aldehyde groups in this compound, generally direct alkylation to the nitrogen atom further away from the substituent due to inductive effects. otago.ac.nz Steric hindrance from the substituents can also play a significant role, favoring alkylation at the less hindered nitrogen. otago.ac.nz The use of protecting groups, such as the SEM group, has been developed to achieve regioselective N-alkylation of complex imidazoles. nih.gov Zeolites have also been employed as catalysts to achieve regioselective N-alkylation of imidazoles with alcohols. rsc.org

Synthesis of Amide Derivatives from Imidazole-4,5-Dicarboxylic Acid

While not a direct transformation of the dicarbaldehyde, the synthesis of amide derivatives from the corresponding dicarboxylic acid is a crucial aspect of its transformational chemistry, as the dicarboxylic acid is readily accessible via oxidation of the dicarbaldehyde. Imidazole-4,5-dicarboxylic acid can be converted into a variety of amide derivatives, which have shown interesting biological activities. nih.govnih.govrsc.org

The synthesis of amides from carboxylic acids typically involves the activation of the carboxylic acid group to form a more reactive intermediate, which is then reacted with an amine. nih.gov For instance, imidazole-4,5-dicarboxylic acid can be derivatized with amino acid esters and alkanamines to produce a library of dissymmetrically substituted imidazole-4,5-dicarboxamides. nih.govnih.gov The synthesis of asymmetric imidazole-4,5-dicarboxamide derivatives has been achieved through a multi-step process starting from benzimidazole, involving oxidation to the dicarboxylic acid, followed by dimerization and subsequent reaction with anilines and morpholine. nih.govrsc.org

Coordination Chemistry and Metal Organic Frameworks Mofs Based on Imidazole 4,5 Dicarbaldehyde and Its Dicarboxylic Acid Analogs

Ligand Design and Coordination Modes

The versatility of imidazole-4,5-dicarboxylate and its analogs as ligands in coordination chemistry stems from their inherent structural and electronic properties. These characteristics allow for a variety of binding modes and a sensitive response to the chemical environment, making them powerful tools in the rational design of metal-organic materials.

Multidentate Nature of Imidazole-4,5-Dicarboxylates (N- and O-Donor Sites)

Imidazole-4,5-dicarboxylic acid (H₃IMDC) is a multifunctional ligand possessing six potential donor atoms: the two nitrogen atoms of the imidazole (B134444) ring and the four oxygen atoms from the two carboxylate groups. researchgate.net This multidentate nature allows it to bind to metal ions in a variety of ways, acting as a versatile linker in the construction of coordination polymers. researchgate.net The coordination can involve the imine nitrogen of the imidazole ring, which is the more basic of the two nitrogens, and the oxygen atoms of the carboxylate groups. wikipedia.orgnih.gov The specific coordination mode employed depends on a variety of factors, including the metal ion's coordination preference and the steric environment.

Influence of Protonation States and pH on Coordination Behavior

The coordination behavior of imidazole-4,5-dicarboxylates is highly dependent on the protonation state of the ligand, which can be controlled by the pH of the reaction medium. researchgate.net The ligand possesses three acidic protons: two on the carboxylic acid groups and one on the imidazole ring. These protons can be selectively deprotonated at different pH levels, leading to different anionic species (H₂IMDC⁻, HIMDC²⁻, and IMDC³⁻). researchgate.net

The degree of deprotonation directly influences the resulting dimensionality of the coordination network. For instance, with cadmium(II) complexes, the singly deprotonated H₂dcbi⁻ ligand typically acts in a monodentate fashion through an imidazole nitrogen or as an N,O-chelating agent, leading to the formation of discrete, zero-dimensional structures. acs.org When doubly deprotonated, the Hdcbi²⁻ ligand can adopt μ₂-, μ₃-, or μ₄-bridging modes, resulting in the assembly of one- or two-dimensional structures. acs.org Complete deprotonation to the dcbi³⁻ form allows for a μ₅-coordination mode, which can generate complex three-dimensional frameworks. acs.org The pH of the solution is a critical parameter in directing the self-assembly process, with a stable pH range of 3 to 10 being observed for the aggregation of functionalized silver nanoparticles, for example. acs.org

In Situ Ligand Synthesis in Coordination Polymer Construction

An intriguing strategy in the construction of coordination polymers is the in situ synthesis of ligands, where the ligand is formed or modified during the solvothermal synthesis of the framework. This approach can lead to the formation of novel structures that are not accessible through direct synthesis. While the in situ generation of the imidazole-4,5-dicarboxylate ligand itself is a complex process, related phenomena have been observed. For example, in the synthesis of a silver(I) complex with 4,5-dicarboxyimidazole, the cyanide anion was formed in situ through the cleavage of the C-C bond in the acetonitrile (B52724) solvent. acs.org This newly formed cyanide ligand then participated in the coordination to the silver centers, highlighting the reactive nature of the synthesis conditions and the potential for unexpected ligand formation. This area of research is of growing interest as it offers a pathway to new and complex coordination architectures. researchgate.net

Construction of Metal-Organic Frameworks and Coordination Polymers

The ability of imidazole-4,5-dicarboxylate ligands to adopt various coordination modes and respond to changes in their chemical environment allows for the construction of a wide array of metal-organic frameworks (MOFs) and coordination polymers with diverse dimensionalities.

Formation of Zero-Dimensional (0-D) Structures

Zero-dimensional (0-D) structures, often referred to as discrete coordination complexes or molecular clusters, represent the simplest form of assembly. In the context of imidazole-4,5-dicarboxylate chemistry, these are typically formed when the ligand is singly deprotonated (H₂IMDC⁻). In this state, the ligand often coordinates to a metal center in a terminal or chelating fashion, preventing the extension into a polymeric structure.

A notable example is the formation of a tetranuclear nickel(II) molecular square with the formula {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O}, where H₃EIDC is 2-ethyl-1H-imidazole-4,5-dicarboxylic acid. acs.org In this 0-D structure, the singly deprotonated HEIDC²⁻ ligands bridge the nickel centers to form a discrete, symmetrical square. acs.org Similarly, studies with cadmium(II) have shown that the singly deprotonated H₂dcbi⁻ ligand generally leads to mononuclear (0-D) structures. acs.org

| Compound | Metal Ion | Ligand | Dimensionality | Key Structural Feature |

|---|---|---|---|---|

| {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O} | Ni(II) | H₃EIDC | 0-D | Symmetrical tetranuclear molecular square |

| [Cd(H₂dcbi)₂(H₂O)₃]·H₂O | Cd(II) | H₃dcbi | 0-D | Mononuclear complex |

Assembly of One-Dimensional (1-D) Chains and Ladders

Increasing the connectivity of the imidazole-4,5-dicarboxylate ligand, typically through double deprotonation (HIMDC²⁻), facilitates the formation of one-dimensional (1-D) coordination polymers. These can take the form of simple linear chains, zig-zag chains, or more complex ladder-like structures.

For instance, the reaction of Fe(II) with imidazole derivatives can lead to the formation of 1-D chain structures. mdpi.com In these complexes, the imidazole-based ligands and bridging units dictate the 1-D arrangement. With imidazole-4,5-dicarboxylate, the doubly deprotonated Hdcbi²⁻ ligand has been shown to generate one-dimensional structures with cadmium(II). acs.org The specific architecture of the 1-D chain is influenced by the coordination geometry of the metal ion and the bridging mode of the ligand.

| Compound | Metal Ion | Ligand | Dimensionality | Structural Description |

|---|---|---|---|---|

| {Fe(1-benzyl-imidazole)₄[Ni(CN)₄]}n | Fe(II) | 1-benzyl-imidazole | 1-D | Chain structure |

| [Cd(Hdcbi)(H₂O)] | Cd(II) | H₃dcbi | 1-D | Coordination polymer chain |

Fabrication of Two-Dimensional (2-D) Layers and Grids

The assembly of two-dimensional (2-D) layers and grids is a common structural motif for coordination polymers based on imidazole-4,5-dicarboxylic acid and its derivatives. These structures often arise from the bridging of metal centers by the dicarboxylate ligands.

For instance, a strontium(II) complex, [Sr(o-ClPhHIDC)(H₂O)₂]n, where o-ClPhH₃IDC is 2-(o-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid, forms a 2-D architecture. tandfonline.com Similarly, a magnesium(II) complex, [Mg(m-ClPhHIDC)(H₂O)₂]n, also exhibits a 2-D structure. tandfonline.com In another example, a manganese(II) complex with 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC), {[Mn(HEIDC)(4,4′-bipy)₀.₅(H₂O)]·H₂O}n, displays a 2-D sheet where helical chains are linked by 4,4′-bipyridine. acs.org Furthermore, a honeycomb-like 2-D sheet is observed in the manganese(II) complex [Mn₆(EIDC)₄(py)(H₂O)₄]n. acs.org

The formation of 2-D networks can also be influenced by secondary ligands. For example, in a cadmium(II) complex, "double-square" units are linked by [Cd(bpy)₂]²⁺ to form 1D chains, which are then bridged by μ₂-bpy to create a 2D brick-wall-like network. acs.org The reaction of Cd(NO₃)₂·4H₂O and Zn(NO₃)₂·6H₂O with 2,2′-bipyridine-4,4′-dicarboxylic acid (H₂bpydc) results in 2D interdigitated networks with a sql (square lattice) topology. frontiersin.org

| Compound | Metal Ion | Imidazole Ligand | Dimensionality | Structural Features |

| [Sr(o-ClPhHIDC)(H₂O)₂]n | Sr(II) | 2-(o-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid | 2D | - |

| [Mg(m-ClPhHIDC)(H₂O)₂]n | Mg(II) | 2-(m-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid | 2D | - |

| {[Mn(HEIDC)(4,4′-bipy)₀.₅(H₂O)]·H₂O}n | Mn(II) | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | 2D | Helical chains bridged by 4,4'-bipyridine (B149096) |

| [Mn₆(EIDC)₄(py)(H₂O)₄]n | Mn(II) | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | 2D | Honeycomb-like sheet |

| {[Cd₉(HIDC)₄(IDC)₄(bpy)₄]·8H₂O}n | Cd(II) | Imidazole-4,5-dicarboxylic acid | 2D | Brick-wall-like network from linked "double-square" units |

| [Cd(bpydc)₂(DMF)₂·2DMF]n | Cd(II) | 2,2′-bipyridine-4,4′-dicarboxylic acid | 2D | Interdigitated network with sql topology |

| [Zn(bpydc)(DMF)·DMF]n | Zn(II) | 2,2′-bipyridine-4,4′-dicarboxylic acid | 2D | Interdigitated network with sql topology |

Design and Synthesis of Three-Dimensional (3-D) Networks

The versatility of imidazole-4,5-dicarboxylate ligands extends to the construction of complex three-dimensional (3-D) networks. The degree of deprotonation of the ligand plays a crucial role in determining the dimensionality of the resulting framework, with the triply deprotonated form often leading to 3-D structures. acs.org

Several 3-D coordination polymers have been synthesized using imidazole-4,5-dicarboxylic acid (H₃IDC) and its derivatives with various metal ions. For example, three different 3-D coordination polymers with Cd(II) and Zn(II) were synthesized using H₃IDC and 4,4'-bipyridyl as building blocks. acs.org In one case, a 3D open framework is formed by the interlinking of 2D brick walls. acs.org Another zinc-based compound features a 3D structure generated from the connection of 2D wavelike sheets by μ₂-bpy. acs.org A third example shows 2D honeycomb-like sheets bridged by μ₂-bpy to create a 3D open framework with channels. acs.org

The introduction of substituents on the imidazole ring also influences the final 3-D structure. A cobalt(II) complex with 2-(m-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid, {[Co₃(m-ClPhIDC)₂(H₂O)₆]·2H₂O}n, exhibits a 3-D architecture. tandfonline.com Similarly, a cadmium(II) complex, {[Cd₂(EIDC)(H₂EIDC)(4,4′-bipy)₁.₅]·H₂O}n, possesses a novel 3-D structure constructed from 2D layers joined by μ₂-HEIDC²⁻ and 4,4′-bipy bridges. acs.org

The use of mixed-ligand systems can also lead to the formation of 3-D frameworks. A 3-D cadmium(II) coordination polymer was synthesized using a combination of imidazole-4,5-dicarboxylate and 1,4-benzenedicarboxylate ligands. ccspublishing.org.cn

| Compound | Metal Ion(s) | Imidazole Ligand | Other Ligands | Dimensionality | Key Structural Features |

| {(H₂bpy)[Cd₉(HIDC)₄(IDC)₄(bpy)₄]·8H₂O}n | Cd(II) | Imidazole-4,5-dicarboxylic acid | 4,4'-bipyridyl | 3D | Interlinked 2D brick walls forming an open framework. acs.org |

| [Zn₃(IDC)₂(bpy)(H₂O)₂]n | Zn(II) | Imidazole-4,5-dicarboxylic acid | 4,4'-bipyridyl | 3D | 2D wavelike sheets linked by μ₂-bpy. acs.org |

| {[Zn₃(IDC)₂(bpy)₃]·(bpy)·8H₂O}n | Zn(II) | Imidazole-4,5-dicarboxylic acid | 4,4'-bipyridyl | 3D | 2D honeycomb sheets bridged by μ₂-bpy, creating channels. acs.org |

| {[Co₃(m-ClPhIDC)₂(H₂O)₆]·2H₂O}n | Co(II) | 2-(m-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid | - | 3D | - tandfonline.com |

| {[Cd₂(EIDC)(H₂EIDC)(4,4′-bipy)₁.₅]·H₂O}n | Cd(II) | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | 4,4'-bipyridyl | 3D | 2D layers joined by μ₂-HEIDC²⁻ and 4,4'-bipy bridges. acs.org |

| [Cd₂(HIDC)(BDC)(H₂O)]n | Cd(II) | Imidazole-4,5-dicarboxylic acid | 1,4-benzenedicarboxylic acid | 3D | Polymeric chains connected by HIDC²⁻ and BDC²⁻. ccspublishing.org.cn |

Role of Secondary Ligands in Directing Assembly

Secondary ligands, also known as auxiliary or pillar ligands, play a pivotal role in directing the assembly of MOFs based on imidazole-4,5-dicarboxylate. rsc.org These ligands can influence the dimensionality, topology, and properties of the final structure. rsc.orgrsc.org The length and flexibility of these pillar ligands are critical factors, with longer pillars often leading to larger voids and potentially higher degrees of interpenetration. researchgate.net

Nitrogen-containing ligands are commonly employed as secondary ligands. For instance, 4,4'-bipyridine (bpy) has been used to bridge one-dimensional chains or two-dimensional layers into higher-dimensional networks. acs.orgacs.org In a series of complexes based on 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid, the use of different secondary ligands directed the assembly of 2D and 3D frameworks. rsc.org The synergistic coordination of dicarboxylate ligands and linear N-donor "pillar" ligands can facilitate the construction of multidimensional frameworks. acs.org

Anion pillars also play a significant role in constructing diverse MOF topologies. nih.gov The judicious combination of organic ligands, anion pillars, and metal ions allows for fine-tuning of the pore sizes and environments within the framework. nih.gov Tridentate N-containing ligands, in particular, can lead to APMOFs (anion-pillared MOFs) with unique cage-based structures. nih.govacs.org

Interactions with Specific Metal Ions

The versatile coordination behavior of imidazole-4,5-dicarbaldehyde and its dicarboxylic acid analogs allows for the formation of stable complexes with a wide range of metal ions.

Transition Metal Coordination (e.g., Cd(II), Ni(II), Co(II), Mn(II), Zn(II), Cu(II), Ag(I))

A variety of transition metals have been successfully incorporated into coordination polymers with imidazole-4,5-dicarboxylate ligands.

Cadmium(II): Numerous Cd(II) complexes have been synthesized, showcasing diverse structural motifs ranging from 2D layers to complex 3D frameworks. acs.orgacs.orgacs.orgccspublishing.org.cn The coordination environment of Cd(II) can vary significantly, including five-, six-, and seven-coordinate geometries. acs.org

Nickel(II): A tetranuclear molecular square was formed with Ni(II) and 2-ethyl-1H-imidazole-4,5-dicarboxylic acid. acs.org Complexes of Ni(II) with 2-propyl-1H-imidazole-4,5-dicarboxylate have also been reported. tandfonline.com

Cobalt(II): A 3D framework was constructed using Co(II) and a chlorophenyl-substituted imidazole dicarboxylate ligand. tandfonline.com Co(II) complexes with 2-propyl-1H-imidazole-4,5-dicarboxylate have also been synthesized. tandfonline.com

Manganese(II): Both 2D and 3D coordination polymers of Mn(II) have been reported, often incorporating secondary ligands like 4,4'-bipyridine. acs.orgacs.org

Zinc(II): Zn(II) has been used to construct 3D MOFs with imidazole-4,5-dicarboxylic acid and 4,4'-bipyridyl, exhibiting interesting topologies like wavelike and honeycomb sheets. acs.org

Copper(II): Complexes of Cu(II) with 2-propyl-1H-imidazole-4,5-dicarboxylate have been synthesized and characterized. tandfonline.com

Silver(I): A complex of Ag(I) with imidazole-4,5-dicarboxylate was synthesized where cyanide, formed in situ, acted as a bridging ligand. acs.org

Lanthanide Coordination Polymers

Imidazole-4,5-dicarboxylic acid and its derivatives are also effective ligands for the construction of lanthanide coordination polymers. psu.edu Lanthanide ions, with their high coordination numbers and flexible coordination geometries, lead to the formation of diverse and intricate structures. psu.edunih.gov

A series of lanthanide coordination polymers were constructed from imidazole-4,5-dicarboxylate and sulfate, resulting in 3D architectures with interlinked helical chains. figshare.com The specific lanthanide ion used can influence the final structure due to the lanthanide contraction. psu.edu Bimetallic lanthanide MOFs, such as those containing both Europium and Terbium, have been developed for applications like luminescent sensing. rsc.org

Supramolecular Assembly Driven by Coordination and Hydrogen Bonding Interactions

The final structures of these coordination polymers are not solely determined by coordination bonds but are also significantly influenced by supramolecular interactions, particularly hydrogen bonding. consensus.apprsc.org The imidazole ring, with its N-H group, is an excellent hydrogen bond donor, while the uncoordinated nitrogen atom and the carboxylate oxygen atoms can act as hydrogen bond acceptors. researchgate.netrsc.orgrsc.org

Catalytic Applications of 1h Imidazole 4,5 Dicarbaldehyde Derivatives

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a key area where imidazole (B134444) derivatives have demonstrated considerable utility. The imidazole scaffold can be readily modified to tune its catalytic activity for a variety of transformations.

Imidazole-4,5-Dicarboxylic Acid as an Organocatalyst for Multicomponent Reactions

Imidazole and its derivatives have proven to be effective organocatalysts for multicomponent reactions (MCRs), which are powerful tools for synthesizing complex molecules in a single step. rsc.org These reactions are highly efficient and allow for the creation of diverse molecular structures with potential biological applications. rsc.org The dicarboxylic acid derivative, in particular, can act as a bifunctional catalyst, utilizing both its acidic and basic sites to facilitate these transformations.

Imidazolium-based dicationic ionic liquids (DILs) have also been employed as organocatalysts in MCRs. mdpi.com For instance, the synthesis of N-methyl-2-nitro-aryl-benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidine amines has been successfully achieved using an imidazolium-based DIL in a multicomponent reaction involving 1H-benzo[d]imidazol-2-amine, (E)-N-methyl-1-(methylthio)-2-nitroethenamine, and various aromatic aldehydes. mdpi.com

Development of N-Heterocyclic Carbene (NHC) Precursors from Imidazole Scaffolds

The imidazole scaffold is a fundamental building block for the synthesis of N-heterocyclic carbenes (NHCs), a class of potent organocatalysts and ligands for transition metals. nih.govtcichemicals.com Chiral NHCs, in particular, are highly sought after for their applications in asymmetric synthesis. nih.gov The development of NHC precursors from imidazole derivatives allows for the fine-tuning of the steric and electronic properties of the resulting carbene, which is crucial for achieving high catalytic activity and selectivity. nih.gov

NHC-CO2 adducts and NHC hydrogencarbonate salts are convenient and easily prepared precursors that release the active NHC upon heating. tcichemicals.com This method avoids the need for strong bases and simplifies the reaction setup. tcichemicals.com These precursors have been successfully used in various organic transformations, including the benzoin (B196080) condensation and the cyanation of p-quinone methide derivatives. tcichemicals.com Furthermore, NHCs derived from imidazole scaffolds have been shown to be effective mimics of imidazole ligands in dinitrosyl iron complexes. nih.gov

Role in Heterogeneous Catalysis (e.g., MOF-based catalytic systems)

Derivatives of 1H-imidazole-4,5-dicarboxylic acid are crucial components in the construction of metal-organic frameworks (MOFs). rsc.orgacs.orgpsu.eduresearchgate.netsoton.ac.ukmdpi.comwalshmedicalmedia.com MOFs are porous crystalline materials with high surface areas and tunable structures, making them excellent candidates for heterogeneous catalysis. soton.ac.ukmdpi.com The imidazole-4,5-dicarboxylate ligand can coordinate to metal ions in various modes, leading to the formation of diverse MOF architectures, including one-, two-, and three-dimensional frameworks. rsc.orgacs.org

These imidazole-based MOFs have shown promise in various catalytic applications, including carbon dioxide capture and utilization. soton.ac.ukmdpi.com For example, grafting imidazole species onto the coordinatively unsaturated sites of MIL-101(Cr), a chromium-based MOF, enhances CO2 capture and significantly improves the rate of cyclic carbonate formation from CO2 and epoxides. soton.ac.uk The imidazole moiety plays a crucial role in activating the CO2 molecule and facilitating the reaction. soton.ac.uk

The table below summarizes the properties of some TIBM-MOFs, which are constructed from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene as the organic linker. mdpi.com

| MOF | Metal Ion | Pore Size (nm) | CO2 Adsorption (mmol/g) | CO2/N2 Selectivity |

| TIBM-Cu | Cu | 0.3-1.5 | 3.60 | 53 |

| TIBM-Al | Al | 1.0-3.0 | 2.1 | 35 |

| TIBM-Cr | Cr | 1.0-4.0 | 1.6 | 10 |

Catalytic Activity in Specific Organic Reactions (e.g., 1,4-dihydropyridine (B1200194) synthesis)

The synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant pharmacological properties, has been a focus of organic synthesis. researchgate.netnih.govnih.gov Organocatalytic methods, often employing imidazole derivatives, have emerged as a powerful approach for the enantioselective synthesis of these heterocycles. rsc.orgnih.gov

One notable example is the use of an isothiourea catalyst to generate C(1)-ammonium enolates from aryl esters, which then undergo a regio- and stereoselective addition to pyridinium (B92312) salts to yield enantioenriched 1,4-DHPs. rsc.orgnih.gov This method represents the first organocatalytic approach to pyridine (B92270) dearomatization using pronucleophiles at the carboxylic acid oxidation level. rsc.org The reaction conditions, including the solvent and the nature of the base, have a significant impact on the stereoselectivity of the reaction. nih.gov

Furthermore, multicomponent reactions catalyzed by various catalysts, including metal-organic frameworks and organocatalysts, have been developed for the efficient one-pot synthesis of 1,4-DHPs. researchgate.netnih.gov These methods offer advantages such as high yields, short reaction times, and environmentally friendly conditions. nih.gov

The table below presents data on the synthesis of a 1,4-DHP using different catalytic systems.

| Catalyst | Base | Solvent | Time (h) | Yield (%) | Stereoselectivity (dr, er) |

| (R)-BTM | Cs2CO3 | Toluene | 24 | 46 | 90:10 dr, 91:9 er nih.gov |

| DABCO | - | - | - | - | - rsc.org |

Advanced Spectroscopic and Structural Characterization of 1h Imidazole 4,5 Dicarbaldehyde and Its Derivatives

X-ray Crystallography Studies

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in understanding the structural intricacies of 1H-imidazole-4,5-dicarbaldehyde and its derivatives, revealing key details about their molecular conformation, intermolecular interactions, and solid-state packing.

Elucidation of Solid-State Molecular and Crystal Structures

Crystallographic studies have been successfully employed to determine the solid-state structures of various imidazole (B134444) derivatives. For instance, the crystal structure of 1-alkylimidazole-4,5-dicarboxylic acids reveals that increasing the length of the alkyl group leads to significant changes in both the molecular and crystal structures. researchgate.net Similarly, the structures of N,N'-disubstituted imidazole-4,5-dicarboxamides have been elucidated, showing a predisposition towards a folded conformation. nih.gov

Analysis of Intramolecular Hydrogen Bonding and Intermolecular Dimerization

Hydrogen bonding plays a crucial role in the structure and properties of imidazole derivatives. Intramolecular hydrogen bonds are a key feature in many N,N'-disubstituted imidazole-4,5-dicarboxamides, with an estimated strength of 14 ± 1 kcal/mol. nih.gov This strong intramolecular interaction favors a folded molecular conformation. nih.gov

Derivatives of imidazole-4,5-dicarboxylic acid, such as diamides and amide-esters, consistently form reliable hydrogen-bonding motifs in the solid state. figshare.com These derivatives often exhibit a seven-membered intramolecular hydrogen-bonded ring. figshare.com Intermolecularly, these compounds can form dimers through N-H···O and N-H···N hydrogen bonds. figshare.com The specific patterns of these interactions can be influenced by the nature of the substituents on the amide groups. figshare.com

Investigation of Tautomeric Forms in Crystal Structures

Tautomerism, the ability of a molecule to exist in two or more interconvertible forms that differ in the position of a proton, is an important aspect of imidazole chemistry. X-ray crystallography has been used to identify the preferred tautomeric forms in the solid state. For example, while solution-state studies might suggest one tautomeric form, crystallographic analysis can reveal a different one. This has been observed in compounds like succinimidine and glutarimidine, which exist as imino-amine tautomers in the solid state. nih.gov

In the case of 1-alkylimidazole-4,5-dicarboxylic acids, the tautomeric form in the crystal structure is influenced by the length of the alkyl chain. researchgate.net 1-Methyl and 1-ethyl derivatives crystallize in a zwitterionic form, whereas the 1-propyl and 1-butyl analogues crystallize as a mixture of neutral and zwitterionic tautomers. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. For this compound and its derivatives, these techniques are used to identify characteristic vibrational modes.

In the FT-IR spectrum of 1H-imidazole-4,5-dicarboxylic acid functionalized silver nanoparticles, characteristic peaks for the imidazole group appear at 1400 cm⁻¹ (C=N) and 3445 cm⁻¹ (N-H stretching). nih.govacs.org The dicarboxylic acid itself shows a broad O-H stretch from 2500-3000 cm⁻¹, a C=O stretch at 1695 cm⁻¹, and a C=N stretch at 1570 cm⁻¹. Dimerization of the carboxylic acid is indicated by a strong absorption at 1720 cm⁻¹. Raman spectroscopy of the phenyl-substituted derivative highlights phenyl ring vibrations at 1005 cm⁻¹ and 1602 cm⁻¹, and a symmetric carboxylate stretch at 1380 cm⁻¹.

| Vibration Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Reference |

| O-H stretch | 2500-3000 (broad) | - | |

| N-H stretch | 3445 | - | nih.govacs.org |

| C=O stretch | 1695 | - | |

| C=O stretch (dimer) | 1720 | - | |

| C=N stretch | 1570 | 1602 | |

| C=N (on AgNP) | 1400 | - | nih.govacs.org |

| Imidazole ring deformation | 1450-1500 | 1380 | |

| Phenyl C-H bend | - | 1005 | |

| Phenyl C=C stretch | - | 1602 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For derivatives of 1H-imidazole-4,5-dicarboxylic acid, the chemical shifts in the NMR spectra are characteristic of the imidazole ring and its substituents. In the ¹H NMR spectrum of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid in DMSO-d₆, the imidazole C-H proton appears as a singlet around δ 8.12 ppm, while the phenyl protons resonate as a multiplet between δ 7.45–7.65 ppm. The carboxylic acid protons are observed as broad singlets in the range of δ 12.9–13.2 ppm, which is indicative of strong hydrogen bonding.

The ¹³C NMR spectrum of the same compound shows the carboxyl carbons at δ 167.3 and 168.1 ppm. The imidazole carbons appear at δ 121.4 (C2), 135.6 (C4), and 136.9 ppm (C5). The phenyl carbons are found in the region of δ 127.4 to 134.2 ppm.

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Reference |

| 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid | DMSO-d₆ | 12.9–13.2 (br s, 2H, COOH), 8.12 (s, 1H, imidazole C-H), 7.45–7.65 (m, 5H, phenyl) | 168.1, 167.3 (COOH), 136.9 (C5), 135.6 (C4), 134.2-127.4 (phenyl), 121.4 (C2) | |

| 2-Methyl-imidazole-4,5-dicarboxylic acid | DMSO-d₆ | 2.49 (s, 3H, CH₃) | 159.80, 146.28, 128.34, 11.68 | rsc.org |

Mass Spectrometry (ESI-MS, LC-MS)

Mass spectrometry techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the characterization of imidazole derivatives. While specific ESI-MS and LC-MS data for this compound is not extensively detailed in the reviewed literature, the methodologies applied to closely related imidazole compounds, such as 1H-imidazole-4,5-dicarboxylic acid and other functionalized imidazoles, provide a strong framework for its analysis.

In a typical LC-MS analysis of imidazole-containing compounds, a reversed-phase column, such as a C18 column, is often employed. The mobile phase may consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, for instance, ammonium (B1175870) acetate (B1210297), run under isocratic or gradient elution. Detection is commonly achieved using a single quadrupole or a more advanced mass analyzer like a Quadrupole Time-of-Flight (QTOF) spectrometer, often operating in the positive ion mode for many imidazole derivatives. nih.gov

For instance, a validated LC-MS method for the determination of the imidazole H3 antagonist ROS203 in rat plasma utilized an Agilent 1100 Series HPLC system with a Supelco Ascentis C18 column. nih.gov Isocratic elution with acetonitrile-10mM ammonium acetate buffer (pH 4.0) at a 30:70 (v/v) ratio and a flow rate of 0.25 mL/min was performed. nih.gov An Applied Biosystems/MDS Sciex 150-EX single quadrupole mass spectrometer with an ESI interface operating in positive ion mode was used for detection. nih.gov This method demonstrated good linearity, accuracy, and precision, with a lower limit of quantification of 2.61 ng/mL. nih.gov

High-Resolution Mass Spectrometry (HRMS) using ESI has been effectively used to confirm the elemental composition of synthesized imidazole derivatives. For example, in the characterization of various substituted dihydroxyphenyl propanoic acids, a QTOF spectrometer with nanospray ionization in negative ion mode was used to obtain high-resolution mass spectra. acs.org

The table below summarizes typical parameters for an LC-MS method developed for an imidazole derivative, which could be adapted for this compound.

Table 1: Illustrative LC-MS Parameters for Imidazole Derivative Analysis

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1100 Series |

| Column | Supelco Ascentis C18 |

| Mobile Phase | Acetonitrile:10mM Ammonium Acetate (30:70, v/v) |

| pH | 4.0 |

| Flow Rate | 0.25 mL/min |

| Mass Spectrometer | Applied Biosystems/MDS Sciex 150-EX |

| Ionization Source | Electrospray Ionization (ESI) |

| Ion Mode | Positive |

| Internal Standard | ROS287 (homologue of the analyte) |

UV-Visible Spectroscopy for Functionalized Systems and Sensing Applications

UV-Visible spectroscopy is a key technique for characterizing the electronic properties of functionalized imidazole systems and is particularly valuable in the development of colorimetric sensors. Derivatives of 1H-imidazole, such as 1H-imidazole-4,5-dicarboxylic acid (IDCA), have been successfully functionalized onto nanoparticles to create sensitive and selective sensors for various analytes.

A notable application involves the use of 1H-imidazole-4,5-dicarboxylic acid-functionalized silver nanoparticles (IDCA@AgNPs) as dual colorimetric sensors for zinc ions (Zn²⁺) and homocysteine (Hcy). nih.govnih.gov The sensing mechanism is based on the aggregation-induced color change of the nanoparticle solution, which can be monitored by UV-Visible spectroscopy. nih.gov

Initially, the synthesized IDCA@AgNPs exhibit a characteristic surface plasmon resonance (SPR) peak at approximately 397 nm. nih.gov Upon the addition of Zn²⁺ or Hcy, a color change from yellow to red is observed, which corresponds to a red shift in the SPR band in the UV-Visible spectrum. nih.gov Specifically, in the presence of Zn²⁺, a new absorbance peak appears at around 485 nm, while the presence of Hcy leads to a new peak at about 512 nm. nih.govnih.gov This distinct spectral response allows for the simultaneous detection of both analytes. nih.gov

The sensing system demonstrates high selectivity for Zn²⁺ and Hcy over other metal ions and amino acids. nih.gov The optimal pH range for the detection of both analytes is between 3 and 10. nih.gov The method also shows good linearity with analyte concentration, with detection limits of 2.38 μM for Zn²⁺ and 0.54 nM for Hcy. nih.gov

The table below summarizes the UV-Visible spectroscopic data for the IDCA@AgNPs sensing system.

Table 2: UV-Visible Absorption Maxima for IDCA@AgNPs Sensing System

| System | λmax (nm) | Observation |

|---|---|---|

| IDCA@AgNPs | 397 | Yellow Solution |

| IDCA@AgNPs + Zn²⁺ | 485 | Red Solution |

Computational and Theoretical Chemistry Studies

Electronic Structure Investigations (e.g., Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1H-imidazole-4,5-dicarbaldehyde and related compounds, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G, are utilized to determine optimized molecular geometries and electronic properties. orientjchem.org

Theoretical studies on similar imidazole (B134444) derivatives have explored various electronic parameters. orientjchem.org For instance, investigations into 4(5)-imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, a related compound, have calculated the dipole moment and the energy of structure formation. orientjchem.org Furthermore, the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is a key indicator of molecular reactivity, with a smaller gap suggesting higher reactivity. In a study on an imidazole-derived thiosemicarbazone, the HOMO was found to be concentrated around the sulfur atom and the imidazole ring, indicating these as likely sites for electrophilic attack. orientjchem.org

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from electronic structure calculations. MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the aforementioned thiosemicarbazone derivative, MEP analysis revealed the maximum electron density to be located on a nitrogen atom of the imidazole ring, suggesting it as a primary site for protonation or coordination with electrophiles. orientjchem.org Similar analyses for this compound would be instrumental in understanding its interaction with other molecules.

Table 1: Representative Calculated Electronic Properties for an Imidazole Derivative This table is illustrative and based on findings for a related imidazole derivative to demonstrate the type of data generated from DFT studies.

| Parameter | Value | Method/Basis Set |

|---|---|---|

| Dipole Moment (μ) | 5.4185 Debye | B3LYP/6-31G |

| Energy of Structure Formation (HF) | -688676.535 kcal/mol | B3LYP/6-31G |

Data adapted from a study on 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone. orientjchem.org

Tautomeric Preferences and Energetic Landscapes

Tautomerism is a significant phenomenon in heterocyclic compounds like this compound. The imidazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. Computational studies are pivotal in determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

For example, a DFT study on the tautomerism of 1H-Imidazole-4,5-Tetrazole, a structurally related compound, employed methods like B3LYP and MP2 to investigate the energetic landscape. researchgate.net Such studies typically calculate the Gibbs free energy of different tautomers in the gas phase and in various solvents to assess their relative populations. The polarity of the solvent can significantly influence tautomeric preference, often stabilizing the more polar tautomer. researchgate.net

The transition states connecting the tautomers are also located and their energies calculated to determine the activation barriers for the proton transfer reactions. A low energy barrier would indicate a facile interconversion between tautomers. For the imidazole-tetrazole derivative, it was found that the barrier height for proton transfer generally increases with the polarity of the solvent. researchgate.net These computational approaches can be directly applied to this compound to predict its dominant tautomeric form under different conditions, which is crucial for understanding its chemical behavior and biological activity.

Molecular Modeling and Simulation of Coordination Complexes and MOFs

The dicarbaldehyde functionality of this compound, or more commonly its oxidized form, 1H-imidazole-4,5-dicarboxylic acid, makes it an excellent ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). researchgate.net Molecular modeling and simulation play a critical role in both predicting and understanding the structures and properties of these materials.

Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, has been used to study the interaction of imidazole-dicarboxylate complexes with biological macromolecules like proteins and DNA. tandfonline.com For instance, docking studies on copper, cobalt, iron, and nickel complexes with 2-propyl-1H-imidazole-4,5-dicarboxylate have shed light on the essential interactions driving their potential medicinal activity. tandfonline.com

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of these systems over time. MD simulations can provide insights into the stability of MOFs, the diffusion of guest molecules within their pores, and the flexibility of the framework. For example, MD simulations have been used to investigate the stability of MOF-5 in the presence of water, revealing that the framework is stable at low water content but disrupts at higher concentrations. mdpi.com Such simulations are invaluable for designing robust MOFs for specific applications, such as gas storage or catalysis, using ligands derived from this compound.

Computational Prediction of Chemical Reactivity and Selectivity

Computational methods are increasingly used to predict the chemical reactivity and selectivity of molecules, guiding synthetic efforts and providing mechanistic insights. For this compound, several computational tools can be applied.

As mentioned earlier, Frontier Molecular Orbital (FMO) theory is a key concept. The energies and spatial distributions of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. The analysis of the FMOs can explain the regioselectivity of reactions involving the imidazole ring and the aldehyde groups.

Natural Bond Orbital (NBO) analysis is another powerful technique that provides a detailed picture of the bonding and electronic structure. NBO analysis can quantify charge transfer interactions between orbitals, which is useful for understanding hydrogen bonding and other non-covalent interactions. researchgate.net In the context of reactivity, NBO analysis can reveal the polarization of bonds and the charge on individual atoms, helping to identify the most reactive sites. For example, in a study of an imidazole-derived thiosemicarbazone, NBO analysis identified the most acidic hydrogen atom in the molecule. orientjchem.org

Furthermore, computational studies can model reaction pathways and calculate activation energies to predict the feasibility and selectivity of different reactions. For instance, in the synthesis of derivatives, computational chemistry could be used to predict whether a reaction is likely to occur at one of the aldehyde groups, the imidazole nitrogen atoms, or both, and under what conditions one reaction pathway might be favored over another. This predictive power is invaluable for designing efficient and selective synthetic routes to novel compounds based on the this compound scaffold.

Applications in Advanced Materials and Nanotechnology

Integration into Functionalized Polymers and Ligands

1H-imidazole-4,5-dicarboxylic acid (H3IMDC) and its derivatives are of great interest in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The molecule possesses six potential donor atoms: two nitrogen atoms in the imidazole (B134444) ring and four oxygen atoms in the carboxylate groups. researchgate.net This allows for various coordination modes with metal ions, leading to the formation of diverse and complex structures. researchgate.net

The ligand can be deprotonated to different extents (H2IMDC-, HIMDC2-, or IMDC3-), which, along with the choice of metal ions and reaction conditions like pH and solvent, allows for fine-tuning the dimensionality and properties of the resulting polymers. researchgate.netacs.org For instance, research has shown the synthesis of zero-dimensional molecular squares, two-dimensional helical sheets, and three-dimensional frameworks using imidazole-based dicarboxylate ligands. acs.org These materials have potential applications in areas such as catalysis, magnetism, photoluminescence, and gas storage. researchgate.net The ability to form such varied structures highlights the importance of 1H-imidazole-4,5-dicarboxylic acid as a multifunctional ligand in creating advanced polymeric materials. researchgate.nettcichemicals.com

Hybrid Material Development with Tunable Properties

The development of hybrid materials that combine the properties of organic linkers and inorganic components is a rapidly growing field. 1H-imidazole-4,5-dicarboxylic acid is a key organic linker in the synthesis of these materials, particularly metal-organic frameworks (MOFs). tcichemicals.com The coordination of this ligand to metal centers like nickel(II), manganese(II), and cadmium(II) under hydro(solvo)thermal conditions has been shown to produce novel complexes with distinct structural and physical properties. acs.org

The properties of these hybrid materials can be tuned by controlling the synthetic conditions. For example, by adjusting the pH, researchers can control the deprotonation state of the dicarboxylic acid ligand, influencing its coordination mode and the final structure of the material. researchgate.netacs.org This control allows for the design of materials with specific characteristics, such as tailored porosity for gas storage or specific magnetic properties arising from the interaction between metal centers bridged by the ligand. acs.org

Functionalization of Nanoparticle Systems

The surface modification of nanoparticles with organic molecules is a crucial step in tailoring their properties for specific applications. 1H-imidazole-4,5-dicarboxylic acid has been successfully used to functionalize nanoparticle systems, particularly silver nanoparticles. nih.govnih.govresearchgate.net

Researchers have developed methods to functionalize silver nanoparticles (AgNPs) with 1H-imidazole-4,5-dicarboxylic acid (IDCA). nih.govnih.govresearchgate.net In a typical synthesis, citrate-stabilized AgNPs are first prepared by reducing silver nitrate (B79036) with sodium borohydride (B1222165). nih.govacs.org These citrate-capped nanoparticles are then mixed with a solution of IDCA. nih.govacs.org

Spectroscopic analysis, including Fourier-transform infrared (FTIR) and UV-visible spectroscopy, confirms the successful functionalization. nih.govnih.govresearchgate.net FTIR spectra show the appearance of new peaks characteristic of the imidazole group and an Ag-N bond, indicating that the IDCA ligand attaches to the silver nanoparticle surface through a nitrogen atom of the imidazole ring. nih.govacs.org This surface modification results in IDCA-functionalized silver nanoparticles (IDCA@AgNPs) that are stable in aqueous solutions over a wide pH range (typically 3-10). nih.govnih.gov

The functionalization of silver nanoparticles with 1H-imidazole-4,5-dicarboxylic acid has enabled the development of sensitive and selective colorimetric sensors. nih.govnih.govresearchgate.net These IDCA@AgNPs can be used for the detection of specific analytes, such as metal ions and biomolecules. nih.govnih.govacs.org

A notable application is the dual detection of zinc ions (Zn²⁺) and the amino acid homocysteine (Hcy). nih.govnih.gov The detection mechanism is based on the aggregation of the IDCA@AgNPs induced by the target analyte. nih.govnih.govresearchgate.net In the absence of the analyte, the nanoparticle solution is typically yellow. nih.govnih.gov Upon addition of Zn²⁺ or Hcy, the nanoparticles aggregate, causing a distinct color change to red, which is easily visible and can also be quantified using UV-visible spectroscopy. nih.govnih.govacs.org

The deprotonated carboxylic acid groups on the surface of the IDCA@AgNPs are believed to be the binding sites for both Zn²⁺ and Hcy. nih.gov This interaction leads to an "interparticle cross-linking mechanism," resulting in the aggregation of the nanoparticles and the corresponding color change. nih.gov The sensor exhibits high selectivity for Zn²⁺ over other metal ions and for Hcy over other amino acids. nih.govnih.gov Furthermore, these sensors have demonstrated low detection limits and have been successfully used to detect these analytes in real-world samples like lake water. nih.govnih.gov

| Analyte | Detection Limit | Linear Range | Surface Plasmon Resonance (SPR) Absorbance | Color Change |

| Zinc (Zn²⁺) | 2.38 µM nih.govnih.gov | 1-500 µM nih.gov | 485 nm nih.govnih.gov | Yellow to Red nih.govnih.gov |

| Homocysteine (Hcy) | 0.54 nM nih.govnih.gov | Not Specified | 512 nm nih.govnih.gov | Yellow to Red nih.govnih.gov |

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing 1H-imidazole-4,5-dicarbaldehyde and its derivatives is a key area of future research. Current methods often rely on harsh conditions or expensive reagents, prompting the search for more sustainable alternatives.

One promising approach involves the selective aerobic oxidation of (1H-imidazole-4,5-diyl)dimethanol. acs.orgacs.org Research has demonstrated the efficacy of using a catalytic system of 5% Platinum-Bismuth on carbon (Pt-Bi/C) in aqueous potassium hydroxide (B78521) (KOH) for this transformation. acs.org This method offers a greener alternative to traditional oxidation reagents. Further optimization of this catalytic system, including exploring different support materials and reaction conditions, could lead to even higher yields and selectivity.

Another avenue of exploration is the use of microwave-assisted organic synthesis. uobasrah.edu.iq This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. uobasrah.edu.iq Investigating microwave-assisted syntheses for this compound, potentially from readily available starting materials like glyoxal (B1671930) and ammonia (B1221849) derivatives, could provide a rapid and efficient production route. uobasrah.edu.iq

The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and catalysis, are central to these future synthetic strategies. osti.govdntb.gov.ua Research into biocatalytic routes, employing enzymes to carry out specific transformations, also represents a frontier in the sustainable synthesis of this important imidazole (B134444) derivative.

Design and Synthesis of New Functional Materials with Enhanced Performance

The aldehyde functionalities of this compound make it an excellent candidate for the construction of novel functional materials. Its ability to undergo condensation reactions with various amines and other nucleophiles allows for the creation of a wide array of polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies.

Future research will likely focus on designing and synthesizing materials with tailored properties for specific applications. For instance, the incorporation of this compound into the backbone of conjugated polymers could lead to new materials with interesting optoelectronic properties for use in organic light-emitting diodes (OLEDs) or solar cells. bldpharm.com

The development of porous organic polymers (POPs) and covalent organic frameworks (COFs) from this dicarbaldehyde is another exciting prospect. These materials could exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

Furthermore, the imidazole nitrogen atoms can act as coordination sites for metal ions, opening up possibilities for the creation of novel MOFs. These materials could possess unique magnetic, catalytic, or sensory properties. The bifunctional nature of the ligand could lead to frameworks with intricate topologies and enhanced stability.

Development of Advanced Catalytic Systems with High Efficiency and Selectivity

The imidazole moiety is a well-known component of many biological catalysts (enzymes) and has been widely used in the development of synthetic catalysts. This compound and its derivatives offer significant potential for creating advanced catalytic systems.

The two aldehyde groups can be modified to introduce various functionalities, allowing for the fine-tuning of the catalyst's electronic and steric properties. For example, condensation with chiral amines could produce chiral Schiff base ligands for asymmetric catalysis. These ligands could then be complexed with various transition metals to create catalysts for a range of enantioselective transformations.

Moreover, the imidazole nitrogen can act as an N-heterocyclic carbene (NHC) precursor. NHCs are powerful ligands in organometallic chemistry, known for forming stable complexes with a wide range of metals and promoting a variety of catalytic reactions. researchgate.net Future work could involve the in-situ generation of NHC-metal complexes from derivatives of this compound for applications in cross-coupling reactions, metathesis, and polymerization.

The development of magnetically separable catalysts based on this scaffold is also an area of interest. researchgate.net By anchoring derivatives of this compound onto magnetic nanoparticles, it may be possible to create highly efficient and recyclable catalytic systems. researchgate.net

Interdisciplinary Research Integrating Supramolecular Chemistry with Other Fields

The future of this compound research lies in its integration with other scientific disciplines. Its capacity for self-assembly and molecular recognition makes it a prime candidate for applications in supramolecular chemistry and beyond. google.com

In the field of medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. acs.org For example, 2-aryl-4-benzoyl-imidazoles, which can be synthesized from precursors related to imidazole-4,5-dicarbaldehyde, have shown promise as tubulin polymerization inhibitors for anticancer applications. acs.org Future research will involve the design and synthesis of new derivatives with improved efficacy and reduced toxicity.

In materials science, the integration of this compound into sensor technology is a promising avenue. The imidazole ring can interact with various analytes through hydrogen bonding or coordination, while the aldehyde groups provide a handle for immobilization onto sensor surfaces. This could lead to the development of new chemosensors for the detection of metal ions, anions, or biologically important molecules.

The intersection of supramolecular chemistry and nanotechnology also presents exciting opportunities. google.com Self-assembled structures derived from this compound could be used as templates for the synthesis of nanomaterials with controlled size and morphology.

Advanced Characterization Techniques for Understanding Complex Structures

A deeper understanding of the structure-property relationships of materials derived from this compound is crucial for their rational design and optimization. The application of advanced characterization techniques will be instrumental in this endeavor.

While standard techniques like NMR, FT-IR, and mass spectrometry are essential for routine characterization, more sophisticated methods will be needed to probe the intricate details of complex structures. acs.orgresearchgate.netresearchgate.net For example, solid-state NMR will be invaluable for characterizing insoluble polymers and MOFs, providing insights into their local structure and dynamics.

X-ray crystallography, particularly single-crystal X-ray diffraction, will continue to be the gold standard for determining the precise three-dimensional structures of crystalline derivatives and their complexes. This information is vital for understanding packing interactions and for correlating structure with observed properties.

For non-crystalline or amorphous materials, techniques such as small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) can provide information about their morphology and long-range order. Advanced microscopy techniques, including transmission electron microscopy (TEM) and scanning tunneling microscopy (STM), will be essential for visualizing the nanoscale features of self-assembled structures and nanomaterials.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry and theoretical modeling are becoming increasingly powerful tools for guiding experimental research. In the context of this compound, theoretical predictions can accelerate the discovery and development of new materials and catalysts.

Density functional theory (DFT) calculations can be used to predict the geometric and electronic structures of derivatives and their metal complexes. This information can help in understanding their reactivity and in designing catalysts with enhanced activity and selectivity. Molecular dynamics (MD) simulations can be employed to study the self-assembly processes of supramolecular systems, providing insights into the formation of complex architectures.

Furthermore, computational screening of virtual libraries of derivatives can help to identify promising candidates for specific applications, such as drug discovery or materials design. This in-silico approach can significantly reduce the time and resources required for experimental screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.